molecular formula C13H14Cl2O3 B1360792 2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone CAS No. 898756-97-3

2',6'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone

Cat. No.: B1360792
CAS No.: 898756-97-3
M. Wt: 289.15 g/mol
InChI Key: NAHPOFDKFLWRJW-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C13H14Cl2O3 It is characterized by the presence of two chlorine atoms and a dioxane ring attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone typically involves the reaction of 2’,6’-dichlorobenzaldehyde with 1,3-dioxane-2-methanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone
  • 2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone
  • 2’,5’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone

Uniqueness

2’,6’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is unique due to the specific positioning of the chlorine atoms and the dioxane ring, which may confer distinct chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O3/c14-9-3-1-4-10(15)13(9)11(16)5-6-12-17-7-2-8-18-12/h1,3-4,12H,2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHPOFDKFLWRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646057
Record name 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-97-3
Record name 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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